The Application of Direct Red 79 (Sirius Red F3B) in Histological Analysis: A Technical Guide
The Application of Direct Red 79 (Sirius Red F3B) in Histological Analysis: A Technical Guide
Direct Red 79 , more commonly known in the scientific community as Sirius Red F3B or Direct Red 80 (C.I. 35780) , is a powerful anionic azo dye integral to various histological staining protocols.[1][2][3] Its principal application lies in the highly specific detection, visualization, and quantification of collagen fibers within tissue sections.[4][5][6] This technical guide provides an in-depth overview of its uses, underlying mechanisms, and detailed experimental procedures for researchers, scientists, and professionals in drug development.
Principle of Staining
The efficacy of Sirius Red in collagen staining is attributed to the interaction between its sulfonic acid groups and the basic amino acids, such as lysine (B10760008) and hydroxylysine, present in collagen molecules.[5][6] This binding is further enhanced and made highly specific by the presence of picric acid in the staining solution, a combination known as Picro-Sirius Red (PSR).[7][8] The elongated Sirius Red molecules align in parallel with the long axis of collagen fibers, significantly enhancing their natural birefringence when viewed under polarized light.[5][8] This property is crucial for differentiating between various collagen types.
Primary Applications in Histology
Direct Red 79, as a component of the Picro-Sirius Red stain, is primarily utilized for two main purposes in histology:
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Collagen Staining and Quantification: PSR is considered a standard and highly sensitive method for detecting and quantifying collagen in tissue sections, proving superior to older methods like Van Gieson's stain, as it can reveal even the thinnest reticular fibers.[8][9][10] It is extensively used in research areas such as fibrosis, wound healing, and studies of the extracellular matrix.[4][11]
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Amyloid Detection: In an alkaline solution, Sirius Red can also be used to stain amyloid deposits, which, similar to collagen, will exhibit a characteristic green birefringence under polarized light.[1][10][12]
Visualization of Stained Tissues
The appearance of tissues stained with Picro-Sirius Red varies depending on the microscopy technique employed:
| Microscopy Technique | Observation of Collagen Fibers | Observation of Other Tissue Components |
| Bright-field Microscopy | Pink to red bundles of fibers.[2][6] | Nuclei appear yellow or are counterstained (e.g., with hematoxylin (B73222) to appear blue/violet), while cytoplasm and muscle fibers appear yellow.[6][11] |
| Polarized Light Microscopy | Exhibits birefringence, with colors dependent on fiber thickness and orientation. Thicker, more organized fibers (Type I collagen) appear yellow, orange, or red. Thinner, less organized fibers (Type III collagen) appear green or greenish-yellow.[4][5] | The background appears black, providing high contrast for the birefringent collagen fibers.[5] |
Experimental Protocols
Below are detailed methodologies for the preparation of Picro-Sirius Red staining solution and a general staining protocol for paraffin-embedded tissue sections.
Preparation of Picro-Sirius Red Staining Solution
Reagents:
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Sirius Red F3B (Direct Red 80, C.I. 35780)
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Saturated aqueous solution of picric acid
Procedure:
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Dissolve 0.1 g of Sirius Red F3B in 100 ml of saturated aqueous picric acid.[7]
-
Alternatively, for a larger volume, dissolve 1 g of Sirius Red powder in 1000 ml of saturated aqueous picric acid.[2]
-
Allow the solution to stand overnight and then filter it before use to remove any undissolved particles.[7]
General Picro-Sirius Red Staining Protocol for Paraffin Sections
Materials:
-
Deparaffinized and rehydrated tissue sections
-
Weigert's iron hematoxylin solution (for nuclear counterstaining)
-
Picro-Sirius Red staining solution
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Acidified water (e.g., 0.5% acetic acid in water)
-
Ethanol (B145695) (absolute)
-
Xylene
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Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration: Bring sections to water through sequential immersions in xylene and graded ethanol solutions.
-
Nuclear Counterstaining (Optional but Recommended): Stain the nuclei with Weigert's iron hematoxylin for a few minutes. Rinse thoroughly with tap water.[13]
-
Staining: Immerse the slides in the Picro-Sirius Red solution for 60 minutes at room temperature.[9][13]
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Rinsing: Briefly rinse the slides in acidified water to remove excess stain.[13]
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Dehydration: Dehydrate the sections rapidly through three changes of absolute ethanol.[13]
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Clearing: Clear the sections in xylene.
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Mounting: Mount the coverslip with a resinous mounting medium.
Visualization Workflows
The following diagrams illustrate the logical workflow for Picro-Sirius Red staining and the subsequent analysis using different microscopy techniques.
References
- 1. stainsfile.com [stainsfile.com]
- 2. biognost.com [biognost.com]
- 3. 直接红(零售包装) Dye content 25 % | Sigma-Aldrich [sigmaaldrich.com]
- 4. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 5. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reexploring picrosirius red: A review - Indian J Pathol Oncol [ijpo.co.in]
- 8. research.chop.edu [research.chop.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Sirius Red - Wikipedia [en.wikipedia.org]
- 12. Certification procedures for sirius red F3B (CI 35780, Direct red 80) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biologicalstaincommission.org [biologicalstaincommission.org]
